(3R,4R)-4-Hydroxy-3-methylhexan-2-one

Stereochemistry Chiral Building Block Asymmetric Synthesis

(3R,4R)-4-Hydroxy-3-methylhexan-2-one (CAS 112294-94-7) is a chiral β-hydroxy ketone with a molecular formula of C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. This compound belongs to the class of aldol products, characterized by a hydroxyl group at the β-position relative to a ketone carbonyl, and features two adjacent stereogenic centers at the 3- and 4-positions.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 112294-94-7
Cat. No. B054836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Hydroxy-3-methylhexan-2-one
CAS112294-94-7
Synonyms2-Hexanone, 4-hydroxy-3-methyl-, [R-(R*,R*)]- (9CI)
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCC(C(C)C(=O)C)O
InChIInChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7+/m0/s1
InChIKeyKOFQZZHOSWGVHP-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure (3R,4R)-4-Hydroxy-3-methylhexan-2-one (CAS 112294-94-7): A Stereochemically Defined β-Hydroxy Ketone Building Block


(3R,4R)-4-Hydroxy-3-methylhexan-2-one (CAS 112294-94-7) is a chiral β-hydroxy ketone with a molecular formula of C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . This compound belongs to the class of aldol products, characterized by a hydroxyl group at the β-position relative to a ketone carbonyl, and features two adjacent stereogenic centers at the 3- and 4-positions. Its defined (3R,4R) absolute configuration distinguishes it as one specific enantiomer of the erythro diastereomer pair, making it a potential chiral building block or intermediate for asymmetric synthesis in pheromone and fine chemical research [1]. However, direct quantitative performance data from primary research literature is extremely sparse.

Why (3R,4R)-4-Hydroxy-3-methylhexan-2-one Cannot Be Substituted With Its Stereoisomers or Racemic Mixture


Substituting (3R,4R)-4-hydroxy-3-methylhexan-2-one with a generic or unspecified stereoisomer is not scientifically justifiable for applications requiring defined chirality. The compound has four possible stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)), each potentially exhibiting distinct biological activity and physicochemical properties . While specific comparative bioactivity data is absent from the open literature for this compound, the fundamental principle of stereochemistry dictates that enantiomers and diastereomers can interact differently with chiral biological receptors, as demonstrated in analogous insect pheromone systems where specific enantiomers of 3-hydroxyhexan-2-one are the sole bioactive components [1]. For procurement, selecting the incorrectly specified stereochemistry risks experimental failure or irreproducible results.

Quantitative Differentiation Guide for (3R,4R)-4-Hydroxy-3-methylhexan-2-one Procurement


Stereochemical Identity: Absolute Configuration as the Primary Differentiator from Other Stereoisomers

The (3R,4R) absolute configuration is the defining feature that distinguishes this compound from its (3S,4S) enantiomer and the (3R,4S) and (3S,4R) diastereomers. While specific optical rotation or enantiomeric excess values for this precise CAS are not publicly reported in the peer-reviewed literature, the compound's identity is verified by its unique InChI Key (KOFQZZHOSWGVHP-CAHLUQPWSA-N) . This is a critical differentiator; for example, the (3S,4S) enantiomer (CAS 151379-66-7) shares the same molecular weight and formula but has a different InChI Key (KOFQZZHOSWGVHP-VDTYLAMSSA-N) [1]. In the absence of published comparative bioactivity data, stereochemical identity is the sole reliable basis for procurement for applications where chirality matters.

Stereochemistry Chiral Building Block Asymmetric Synthesis

Synthetic Utility: β-Hydroxy Ketone Scaffold for Oxidation to 3-Methylalkane-2,4-diones

As a β-hydroxy α-methyl ketone, this compound can serve as a precursor to 3-methylalkane-2,4-diones, which are volatile flavor compounds. While the specific yield for the (3R,4R) enantiomer is not separately reported, a study by Yuasa and Kato (2002) demonstrated that a series of 4-hydroxy-3-methyl-2-alkanones (including the hexanone analog) were oxidized to the corresponding diones using NaOCl/BzOTEMPO in 60-86% yield [1]. This class-level synthetic pathway is applicable, though the stereochemical outcome for the chiral substrate has not been specifically documented.

Flavor Chemistry Synthetic Intermediate Oxidation

Optimal Application Scenarios for (3R,4R)-4-Hydroxy-3-methylhexan-2-one Based on Available Evidence


Chiral Reference Standard or Starting Material for Asymmetric Synthesis Method Development

Owing to its defined (3R,4R) stereochemistry, this compound is best suited as a chiral reference standard or starting material for developing asymmetric synthetic methodologies. Its well-defined InChI Key and the availability of analytical data for the corresponding (3S,4S) enantiomer in spectral databases [1] make it a candidate for studies requiring a known chiral β-hydroxy ketone, where stereochemical integrity is paramount.

Precursor in Pheromone Analog Research (Class-Level Inference)

Based on the structural analogy to (R)-3-hydroxyhexan-2-one, a major cerambycid beetle pheromone component [1], this compound could be investigated as a potential pheromone analog or precursor. However, any procurement for bioassay must be preceded by rigorous stereochemical characterization, as no direct bioactivity data exists for this specific compound.

Exploratory Oxidation to 3-Methylhexane-2,4-dione

In exploratory flavor chemistry research, the compound may be subjected to the NaOCl/BzOTEMPO oxidation protocol described for its class [2] to generate 3-methylhexane-2,4-dione. Due to the absence of reported stereochemical outcomes, this application is strictly for method scoping and not for direct flavor formulation without further analysis.

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